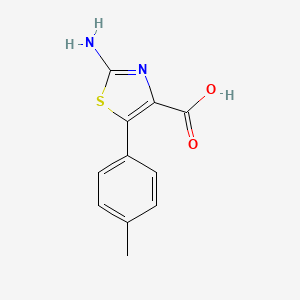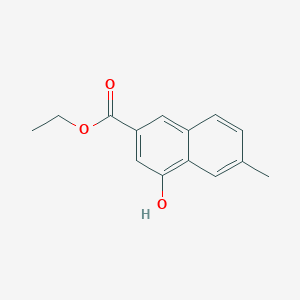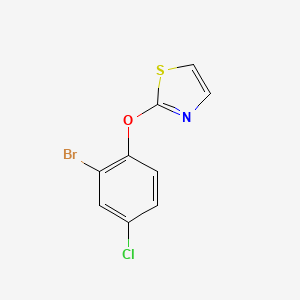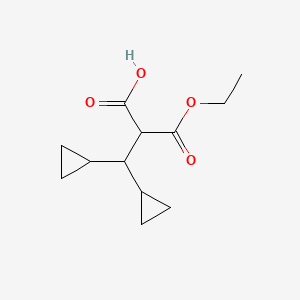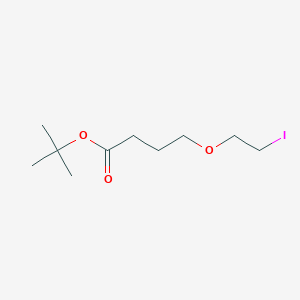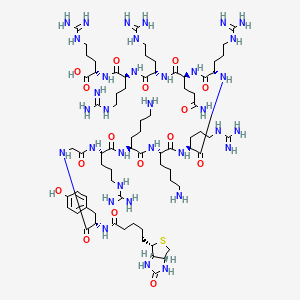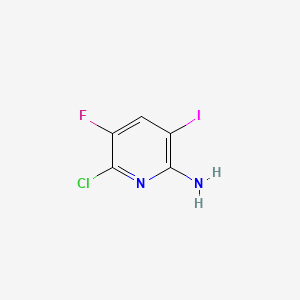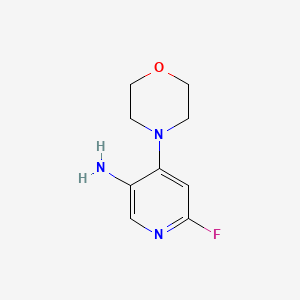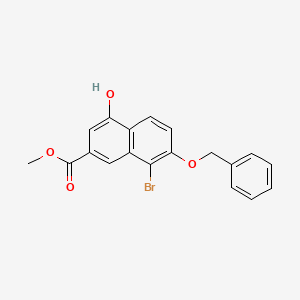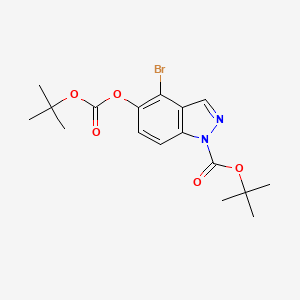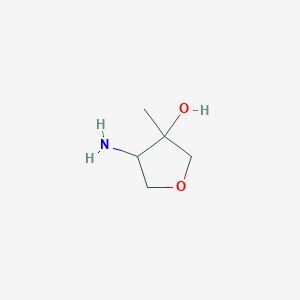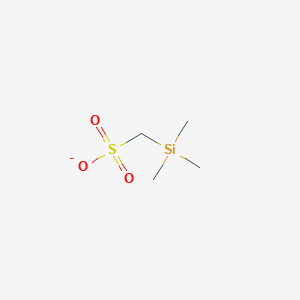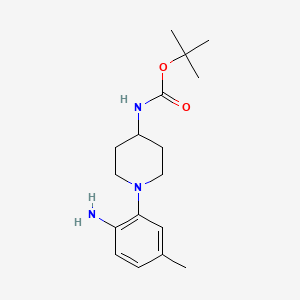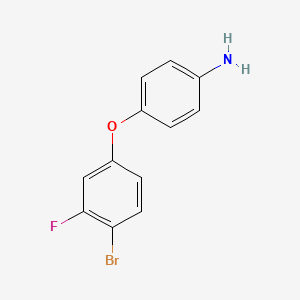
4-(4-Bromo-3-fluorophenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-3-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9BrFNO It is a derivative of aniline, where the aniline ring is substituted with a bromo and a fluoro group on the phenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-fluorophenoxy)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 4-bromo-3-fluoroaniline, can be synthesized by nitration of 4-bromo-3-fluorobenzene followed by reduction of the nitro group to an amine.
Nucleophilic Substitution: The phenoxy group can be introduced via a nucleophilic substitution reaction where 4-bromo-3-fluoroaniline reacts with a suitable phenol derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product with high purity. The use of eco-friendly solvents and catalysts is often considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromo-3-fluorophenoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The aniline group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Nucleophilic Substitution: Strong bases like sodium hydride or potassium carbonate are used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted anilines.
Coupling: Formation of biaryl compounds.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
4-(4-Bromo-3-fluorophenoxy)aniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs and active pharmaceutical ingredients.
Materials Science: Used in the development of new materials with specific properties, such as conductive polymers or liquid crystals.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-3-fluorophenoxy)aniline depends on its application:
In Organic Synthesis: Acts as a nucleophile or electrophile in various reactions.
In Biological Systems: May interact with specific enzymes or receptors, leading to biological effects. The exact molecular targets and pathways would depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroaniline: Similar structure but lacks the bromo group.
4-Bromoaniline: Similar structure but lacks the fluoro group.
4-(4-Fluorophenoxy)aniline: Similar structure but lacks the bromo group.
Uniqueness
4-(4-Bromo-3-fluorophenoxy)aniline is unique due to the presence of both bromo and fluoro substituents on the phenoxy moiety. This dual substitution can influence its reactivity and properties, making it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C12H9BrFNO |
|---|---|
Peso molecular |
282.11 g/mol |
Nombre IUPAC |
4-(4-bromo-3-fluorophenoxy)aniline |
InChI |
InChI=1S/C12H9BrFNO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 |
Clave InChI |
SSWCSRBUBUSFDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



